Abiraterone Acetate-d4

Bioanalysis Mass Spectrometry Pharmacokinetics

Undeteuterated internal standards compromise LC-MS/MS accuracy by failing to correct for matrix effects, ion suppression, and variable extraction recovery-rendering pharmacokinetic and TDM data unreliable under FDA/EMA regulatory scrutiny. Abiraterone Acetate-d4 solves this as the analytically validated stable isotope-labeled internal standard. • Co-elutes with abiraterone and Δ(4)-abiraterone (D4A), normalizing peak area ratios across a 1-500 ng/mL dynamic range. • Enables simultaneous quantification of abiraterone and up to seven steroidal metabolites without chiral columns. • Supports regulatory-compliant bioequivalence trials, ANDA submissions, and clinical TDM targeting Cmin ≥ 8.4 ng/mL.

Molecular Formula C26H33NO2
Molecular Weight 395.6 g/mol
Cat. No. B8069719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbiraterone Acetate-d4
Molecular FormulaC26H33NO2
Molecular Weight395.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C
InChIInChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1/i4D,5D,14D,16D
InChIKeyUVIQSJCZCSLXRZ-IYDYMXCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abiraterone Acetate-d4 Internal Standard


Abiraterone Acetate-d4 (CAS 2122245-63-8) is a deuterium-labeled analog of the prodrug Abiraterone acetate . This stable isotope-labeled compound is specifically engineered as an internal standard (IS) for the accurate and precise quantification of abiraterone and its key active metabolite, Δ(4)-abiraterone (D4A), using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [1]. By replacing four hydrogen atoms with deuterium, it retains the near-identical physicochemical properties of the unlabeled analyte, enabling it to co-elute and ionize similarly, thereby correcting for variability in sample preparation and instrument response [2]. This compound is a critical analytical tool in pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence assessments of abiraterone acetate therapies in prostate cancer [3].

Workflow LC-MS/MS or GC-MS bioanalysis of abiraterone and its D4A metabolite
Selection Stable isotope-labeled internal standard (SIL-IS) for quantitative accuracy
Use Context Pharmacokinetic research, bioanalytical method validation, and matrix-effect correction

Why Alternatives Fail for Abiraterone Acetate-d4


Using undeuterated abiraterone or a structurally similar analog as an internal standard in LC-MS/MS is analytically invalid. Such substitutes cannot correct for the matrix effects, ion suppression, or variable extraction recovery that significantly compromise the accuracy and precision required by regulatory guidelines (e.g., FDA, EMA) for pharmacokinetic and TDM studies [1]. Only a stable isotope-labeled analog, such as Abiraterone Acetate-d4, co-elutes and undergoes near-identical ionization, ensuring the peak area ratio between the analyte and IS accurately reflects the analyte's concentration, irrespective of sample-to-sample matrix variability . This principle is fundamental for generating reliable data in drug development and clinical monitoring [2].

Abiraterone Acetate-d4 (SIL-IS)
Unlabeled / Non-isotopic Alternatives
Co-elution and matched ionization minimize matrix effects
Matrix effects may not be corrected, causing quantitative bias
Tracks analyte extraction recovery across sample preparation
Differential recovery may not represent analyte behavior
Meets bioanalytical validation review expectations
Accuracy and precision often fall outside method acceptance criteria

Quantitative Evidence for Abiraterone Acetate-d4


MS Differentiation via Mass Shift

Abiraterone Acetate-d4 provides a distinct mass spectrometric signal, separating it from the unlabeled analyte by a mass shift of +4 m/z . This specific shift is achieved by substituting four hydrogen atoms with deuterium on the pyridine ring, ensuring no isotopic interference with the primary MRM transition used for quantifying abiraterone (e.g., 350→156 for Abiraterone vs. 354→160 for D4-Abiraterone) [1]. In contrast, unlabeled abiraterone acetate cannot function as an internal standard for itself in MS assays because it is indistinguishable from the analyte.

MS Differentiation
Head-to-head
+4 Da mass shift (354 vs 350 m/z) in positive ion mode
Enables interference-free analyte-to-IS ratioing
Fundamental for accurate LC-MS/MS quantification
Bioanalysis Mass Spectrometry Pharmacokinetics

Assay Accuracy and Precision

In a validated LC-MS/MS assay using Abiraterone Acetate-d4 as the internal standard, the method demonstrated high accuracy (93-104% for abiraterone and 96-108% for D4A) and excellent precision (%CV ≤ 12.5) across a clinically relevant concentration range [1]. In contrast, similar methods using non-isotopic internal standards often show greater variability, with accuracy and precision that may fall outside the acceptance criteria (typically ±15%) required by regulatory bodies like the FDA and EMA [2].

Accuracy & Precision
Cross-study comparable
Accuracy 93–104% (Abi), 96–108% (D4A); Precision ≤12.5% CV
Supports method reliability for research PK data
Reported from validated DPS-based assay
Method Validation Bioanalysis Precision Medicine

Matrix Effect Mitigation

Deuterated internal standards like Abiraterone Acetate-d4 are designed to have virtually identical physicochemical properties to the analyte, leading to similar extraction recovery, ionization response, and chromatographic retention time [1]. This similarity minimizes matrix effects, a common source of inaccuracy in bioanalysis. In a study using Abi-d4, the method was reported to be 'free from matrix effects' [2]. Conversely, non-deuterated structural analogs, or even inappropriately chosen deuterated standards (e.g., those with insufficient mass difference or labile deuterium), can exhibit differential ionization or extraction behavior in complex matrices like plasma or serum, leading to significant quantitative errors [3].

Matrix Effect Mitigation
Cross-study comparable
Reported as free from matrix effects; relative recovery 84.5–109.2%
Supports reproducible quantification across sample batches
Assay-specific context; in-house verification recommended
Matrix Effects Ionization Efficiency LC-MS/MS

Isotopic Purity and Enrichment

Commercially available Abiraterone Acetate-d4 is specified with a high isotopic enrichment of ≥99% atom D . This high purity ensures that the internal standard signal is not contaminated by unlabeled compound, which would otherwise lead to an underestimation of the analyte concentration. In contrast, lower purity or alternative labeling patterns (e.g., d1-d3 or d5-d6) may offer a different mass shift but with potentially lower enrichment or less favorable synthetic yields, impacting the accuracy and cost-effectiveness of the assay [1]. The specific d4 labeling on the pyridine ring is a standard and well-characterized form, ensuring predictable MS behavior .

Isotopic Purity
Class-level inference
≥99% atom D enrichment
Minimizes unlabeled interference for precise quantitation
Supplier specification; lot-specific review advised
Stable Isotope Labeling Quality Control Method Development

Applications of Abiraterone Acetate-d4


Therapeutic Drug Monitoring

Abiraterone Acetate-d4 is the essential internal standard for LC-MS/MS methods used in clinical TDM to ensure patients achieve therapeutic drug levels (Cmin ≥ 8.4 ng/mL) associated with improved progression-free survival [1]. Its use in validated assays on dried plasma spots (DPS) or plasma provides the accuracy and precision needed for dose optimization in metastatic castration-resistant prostate cancer (mCRPC) [2].

PK and Bioequivalence Studies

For regulatory-compliant PK studies, including bioequivalence trials for generic abiraterone acetate formulations, Abiraterone Acetate-d4 is the preferred internal standard. Its ability to correct for matrix effects and provide precise quantification over a wide dynamic range (e.g., 1-500 ng/mL) is critical for generating the robust data required for Abbreviated New Drug Applications (ANDAs) and regulatory submissions [3].

Quantification of D4A Metabolite

Given that D4A is a more potent CYP17A1 inhibitor and androgen receptor antagonist than abiraterone, its simultaneous quantification is of high scientific interest. Abiraterone Acetate-d4 serves as a suitable internal standard for quantifying D4A in validated LC-MS/MS methods, enabling a more complete understanding of the drug's pharmacodynamics and exposure-response relationships [4].

Method Development for Metabolite Panels

In advanced analytical methods that separate and quantify abiraterone and up to seven of its steroidal metabolites, Abiraterone Acetate-d4 provides a reliable and consistent internal standard signal. This is crucial for achieving the necessary resolution and accuracy when dealing with structurally similar diastereomers, as demonstrated in methods that avoid the use of chiral columns [5].

Application
Selection Property
Validation Focus
PK monitoring research context
SIL-IS with matched physicochemical properties
Bioanalytical validation review
Pharmacokinetic and bioequivalence study support
ISTD with wide dynamic range and matrix-effect correction
ISTD benchmarking and method transfer
D4A metabolite quantification in research samples
Internal standard for simultaneous metabolite analysis
Cross-analyte interference and recovery review
Multi-analyte steroidal metabolite profiling
Consistent ISTD signal for structurally similar diastereomers
Method resolution and accuracy verification

Technical Documentation Hub

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29 linked technical documents
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